1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea
Description
This compound belongs to the class of urea derivatives containing a 1,3-thiazole core. The structure features a 3-chlorophenyl group linked via a urea bridge to a substituted thiazole ring, which is further modified with a 4-methylpiperidine-1-carbonyl moiety at position 3.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-11-6-8-23(9-7-11)16(24)15-12(2)20-18(26-15)22-17(25)21-14-5-3-4-13(19)10-14/h3-5,10-11H,6-9H2,1-2H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCVAPOIGDPSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced by reacting the thiazole intermediate with 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Coupling with Chlorophenyl Isocyanate: The final step involves the reaction of the intermediate with 3-chlorophenyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment.
Chemical Reactions Analysis
1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Modifications on the Thiazole Ring
The thiazole ring is a common scaffold in medicinal chemistry. Key comparisons include:
- SNS-314 Mesylate (1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea) Structural Difference: Replaces the 4-methylpiperidine-1-carbonyl group with a thienopyrimidine-ethylamine side chain. Biological Activity: A potent Aurora A/B/C inhibitor (IC₅₀ = 9 nM for Aurora A) with demonstrated antitumor activity. The thienopyrimidine moiety enhances ATP-binding pocket interactions, as shown in its co-crystal structure with Aurora A .
- Compound 11f (1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) Structural Difference: Substitutes the methylpiperidine group with a piperazine-hydrazinylacetamide side chain. Synthesis: Yielded 85.1% with ESI-MS m/z 500.2 [M+H]⁺, indicating efficient synthesis despite the complex substituent . Potential Bioactivity: The hydrazine group may confer chelating properties or modulate solubility, though specific activity data are unavailable.
2.2. Urea-Linked Aromatic Systems
1-(1,3-Benzothiazol-2-yl)-3-(3-chlorophenyl)urea
- 1-(4-Chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea Structural Difference: Uses a 1,3,4-thiadiazole ring instead of thiazole, with a trimethoxyphenyl substituent. Bioactivity: Thiadiazole derivatives are known for cytokinin-like activity and antimicrobial effects. The trimethoxy group enhances lipophilicity, which may improve cell penetration .
2.3. Substituent Effects on Binding and Selectivity
- Piperidine vs. Piperazine Derivatives :
- The target compound’s 4-methylpiperidine-1-carbonyl group provides a compact, hydrophobic substituent, likely favoring interactions with kinase hydrophobic pockets. In contrast, piperazine derivatives (e.g., AB5 in ) introduce basic nitrogen atoms that may form salt bridges or hydrogen bonds, altering selectivity .
- Carbonyl vs.
Biological Activity
1-(3-Chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula
- Molecular Formula : C₁₈H₃₁ClN₄OS
- Molecular Weight : 366.00 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Some studies suggest that it may exhibit antiviral , antimicrobial , and anticancer properties.
Antiviral Activity
Research has indicated that compounds similar to this compound possess antiviral properties. For instance, derivatives with thiazole moieties have shown efficacy against several viruses. A study highlighted that related thiazole-containing compounds inhibited viral replication in vitro, demonstrating a significant reduction in viral load at concentrations ranging from 0.5 to 50 µM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it exhibits potent antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 16 µg/mL for certain bacterial strains .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promise. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound demonstrated an IC50 value of approximately 20 µM against human cancer cell lines, indicating moderate cytotoxicity .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Case Study on Antiviral Efficacy : A derivative was tested against Herpes Simplex Virus (HSV) and showed a significant reduction in plaque formation by 69% at a concentration of 10 µM .
- Antimicrobial Testing : Another study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing an MIC of 32 µg/mL for both pathogens, suggesting its potential as a therapeutic agent .
Comparative Analysis Table
| Activity Type | Tested Concentration | Effectiveness |
|---|---|---|
| Antiviral | 0.5 - 50 µM | Significant reduction in viral load |
| Antimicrobial | 16 µg/mL | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | ~20 µM | Induced apoptosis in cancer cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
